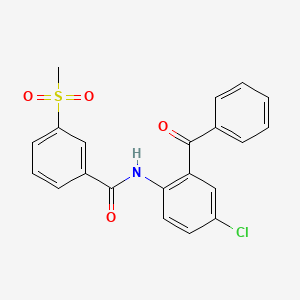

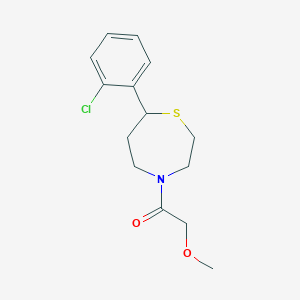

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide, also known as BML-210, is a synthetic compound that belongs to the family of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

N-substituted benzamide derivatives, including molecules similar in structure to N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide, have shown promising results as selective class III electrophysiological agents. Research indicates these compounds can be potent in vitro, with effects comparable to known clinical trial candidates, suggesting potential for cardiac arrhythmia treatment applications (Morgan et al., 1990).

Synthesis of Ebselen Analogues

In the synthesis of Ebselen and related analogues, reactions involving N-alkylbenzamides demonstrate the potential for creating compounds with significant biological activities. These methodologies highlight the versatility and utility of benzamide derivatives in synthesizing novel therapeutic agents (Fong & Schiesser, 1995).

Cyclocondensations for Triazole Derivatives

Research into cyclocondensation reactions involving benzamidrazones offers insights into the synthesis of s-triazole derivatives, showcasing the reactivity of benzamide compounds in creating heterocyclic structures with potential pharmaceutical relevance (Reimlinger et al., 1971).

Heterocycles via Sulphenylation

The study of sulphenylation reactions with unsaturated amides, including benzamides, provides pathways to cyclic products like 1,3-oxazoles and 1,3-oxazines. This research underscores the importance of benzamide derivatives in synthesizing complex heterocyclic compounds for various applications (Samii et al., 1987).

Serotonin Receptor Agonism

Benzamide derivatives have been synthesized and evaluated for their ability to act as selective serotonin 4 receptor agonists, demonstrating potential applications in treating gastrointestinal motility disorders. This illustrates the therapeutic possibilities of benzamide compounds in modulating serotonin pathways (Sonda et al., 2004).

Preparation and Reaction Studies

Research on N-sulfinylbenzamide and its reactions with styrene oxide provides insights into the synthesis of oxathiadiazepines and related compounds, indicating the potential for benzamide derivatives in creating sulfonamide-based therapeutic agents (Tsuge & Mataka, 1971).

properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c1-28(26,27)17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAZDYICCORTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)